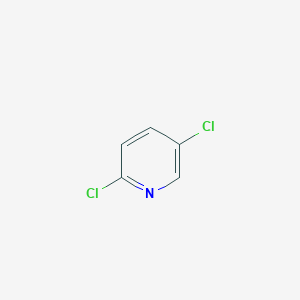

2,5-Dichloropyridine

Description

Properties

IUPAC Name |

2,5-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTFDMFLLBCLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051765 | |

| Record name | 2,5-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16110-09-1 | |

| Record name | 2,5-Dichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DICHLOROPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ623S5E22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,5-Dichloropyridine (CAS No. 16110-09-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloropyridine is a halogenated heterocyclic compound that serves as a pivotal building block in modern organic synthesis. Its distinct reactivity, stemming from the two chlorine atoms at positions 2 and 5 on the electron-deficient pyridine (B92270) ring, allows for selective functionalization through various cross-coupling and substitution reactions. This versatility makes it a valuable intermediate in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving 2,5-Dichloropyridine.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of 2,5-Dichloropyridine is presented below for easy reference.

| Property | Value | References |

| CAS Number | 16110-09-1 | [1] |

| Molecular Formula | C₅H₃Cl₂N | [1] |

| Molecular Weight | 147.99 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 59-62 °C | |

| Boiling Point | 190-191 °C | |

| Solubility | Insoluble in water. | |

| InChI Key | GCTFDMFLLBCLPF-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=NC=C1Cl)Cl | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

Core Synthetic Applications

2,5-Dichloropyridine is a versatile precursor for a range of important chemical entities. Its differential reactivity at the C2 and C5 positions allows for selective and sequential transformations, making it a strategic choice in multi-step syntheses.

Synthesis of Pyridinylboronic Acids

One of the most critical applications of 2,5-Dichloropyridine is in the synthesis of pyridinylboronic acids and their esters. These compounds are indispensable reagents in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds, a cornerstone of modern drug discovery. The chlorine atom at the 5-position can be selectively converted to a boronic acid or ester group via a lithium-halogen exchange followed by quenching with a borate (B1201080) ester.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the pyridine ring are amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

-

Suzuki-Miyaura Coupling: This reaction facilitates the formation of C-C bonds by coupling 2,5-Dichloropyridine with aryl or heteroaryl boronic acids. The reactivity of the two chlorine atoms can be controlled to achieve either mono- or di-substitution.

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds, which is crucial for the synthesis of many biologically active compounds. 2,5-Dichloropyridine can be reacted with a variety of primary and secondary amines to introduce amino substituents.

Intermediate for Biologically Active Molecules

2,5-Dichloropyridine is a key starting material for the synthesis of complex molecules with significant therapeutic potential.

-

Hdm2 Antagonists: Derivatives of 2,5-Dichloropyridine are used in the synthesis of 4-benzodiazepine-2,5-diones, which have been identified as antagonists of the Hdm2-p53 protein-protein interaction. Disrupting this interaction can lead to the reactivation of the p53 tumor suppressor pathway, a promising strategy in cancer therapy.

-

ERK Protein Kinase Inhibitors: The pyridine scaffold derived from 2,5-Dichloropyridine is a common feature in various kinase inhibitors. Specifically, it has been incorporated into molecules designed to inhibit Extracellular signal-regulated kinases (ERK), which are key components of the MAPK signaling pathway often dysregulated in cancer.

Experimental Protocols

The following sections provide detailed methodologies for key transformations involving 2,5-Dichloropyridine.

Synthesis of 5-Chloro-3-pyridylboronic Acid

This protocol describes a representative procedure for the synthesis of a pyridinylboronic acid from a dihalopyridine, which can be adapted from the synthesis of 3-pyridylboronic acid from 3-bromopyridine.

Reaction Scheme:

Materials:

-

2,5-Dichloropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (NaCl)

Procedure:

-

To a solution of 2,5-Dichloropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in anhydrous THF, cooled to -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Allow the reaction to warm to room temperature and then quench with a solution of 2N HCl.

-

Separate the aqueous layer and adjust the pH to approximately 7.5 with 5N NaOH, leading to the precipitation of a white solid.

-

Saturate the aqueous layer with NaCl and extract with THF.

-

Combine the organic layers and concentrate under reduced pressure.

-

Recrystallize the crude product from acetonitrile to yield the desired 5-chloro-3-pyridylboronic acid.

Suzuki-Miyaura Cross-Coupling of 2,5-Dichloropyridine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2,5-Dichloropyridine with an arylboronic acid.

Reaction Scheme:

Materials:

-

2,5-Dichloropyridine

-

Arylboronic acid (1.1 to 2.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/water, Toluene/ethanol/water)

Procedure:

-

In a reaction vessel, combine 2,5-Dichloropyridine (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

-

Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination of 2,5-Dichloropyridine

This section provides a general protocol for the Buchwald-Hartwig amination of 2,5-Dichloropyridine with a primary amine.

Reaction Scheme:

Materials:

-

2,5-Dichloropyridine

-

Primary amine (1.1-1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

-

Phosphine (B1218219) ligand (e.g., BINAP, Xantphos) (2-4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine 2,5-Dichloropyridine (1.0 eq), the palladium catalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent, followed by the primary amine.

-

Seal the tube and heat the reaction mixture with vigorous stirring (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Signaling Pathways of Key Derivatives

The biological significance of 2,5-Dichloropyridine derivatives often lies in their ability to modulate critical cellular signaling pathways implicated in diseases such as cancer.

Hdm2-p53 Signaling Pathway

The p53 tumor suppressor protein is a crucial regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase Hdm2 (also known as Mdm2 in mice), which targets p53 for proteasomal degradation. In many cancers, Hdm2 is overexpressed, leading to the inactivation of p53. Small molecule inhibitors that block the Hdm2-p53 interaction can restore p53 function, triggering apoptosis in cancer cells. 1,4-Benzodiazepine-2,5-diones, synthesized from 2,5-Dichloropyridine precursors, have been identified as potent antagonists of this interaction.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a central component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway plays a critical role in regulating cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway, often due to mutations in upstream components like Ras or Raf, is a common driver of cancer. Inhibiting ERK1/2 kinases is therefore a key therapeutic strategy. 2,5-Dichloropyridine serves as a scaffold for the synthesis of potent and selective ERK inhibitors.

Conclusion

2,5-Dichloropyridine is a highly valuable and versatile building block in organic synthesis, with significant applications in the development of pharmaceuticals and agrochemicals. Its well-defined reactivity allows for the strategic and selective introduction of various functional groups through established synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The ability to use 2,5-Dichloropyridine as a precursor for potent inhibitors of key signaling pathways, such as the Hdm2-p53 and ERK pathways, underscores its importance in modern drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this important chemical intermediate.

References

In-Depth Technical Guide to the Physical Properties of 2,5-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,5-Dichloropyridine (CAS No. 16110-09-1), an essential intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] This document is intended to be a key resource for laboratory professionals, offering detailed data, experimental methodologies, and safety information to ensure proper handling and application of this compound.

Core Physical and Chemical Properties

2,5-Dichloropyridine is a halogenated pyridine (B92270) derivative with the molecular formula C₅H₃Cl₂N.[1][3] It presents as a white to slightly yellow or cream-colored crystalline solid or powder at room temperature.[4] Its unique reactivity, stemming from the chloro-substituents on the pyridine ring, makes it a versatile building block in various synthetic processes, including cross-coupling reactions.

Quantitative Physical Data Summary

The following table summarizes the key physical properties of 2,5-Dichloropyridine, compiled from various sources for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃Cl₂N | |

| Molecular Weight | 147.99 g/mol | |

| Melting Point | 56.5-62.5 °C | |

| Boiling Point | 186.6 - 191 °C at 760 mmHg | |

| Density | ~1.4 - 1.5159 g/cm³ (estimate) | |

| Appearance | White to cream or pale yellow crystalline solid/powder | |

| Solubility in Water | Insoluble | |

| Vapor Pressure | 0.9 ± 0.3 mmHg at 25°C | |

| Flash Point | 83.1 ± 7.4 °C | |

| Refractive Index | ~1.5500 - 1.554 (estimate) | |

| pKa | -2.25 ± 0.10 (Predicted) |

Experimental Protocols

Accurate determination of physical properties is crucial for the successful design of experimental procedures and scale-up processes. Below are detailed, generalized methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This property is a strong indicator of purity.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry 2,5-Dichloropyridine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Vernier Melt Station or a similar device) alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A narrow melting range typically indicates a high degree of purity.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Simple Distillation):

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask. This should be performed in a fume hood.

-

Sample and Heating: A known volume of the substance (if in liquid form, or a solution if solid) is placed in the round-bottom flask with boiling chips. The flask is then gently heated.

-

Temperature Measurement: The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

-

Observation: The temperature is recorded when it stabilizes during the collection of the distillate. This stable temperature is the boiling point of the liquid.

Determination of Solubility

Solubility tests are used to determine the behavior of a compound in various solvents, which provides insights into its polarity.

Methodology (Qualitative):

-

Sample Preparation: A small, measured amount of 2,5-Dichloropyridine (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A small volume of the chosen solvent (e.g., 1 mL of water) is added to the test tube.

-

Observation: The mixture is agitated and observed for dissolution. If the solid dissolves completely, it is considered soluble. If it does not, it is classified as insoluble. This can be repeated with various polar and non-polar solvents to create a solubility profile.

Logical Relationships of Physical Properties

The following diagram illustrates the interconnectedness of the core physical properties of 2,5-Dichloropyridine.

Caption: Core physical properties of 2,5-Dichloropyridine.

Safety and Handling

For the safety of researchers, proper handling of 2,5-Dichloropyridine is imperative.

-

General Handling: Use with adequate ventilation and minimize dust generation. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, strong bases, and strong oxidizing agents.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a respirator if dust is generated.

-

Hazards: This compound may cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.

This guide serves as a foundational resource for professionals working with 2,5-Dichloropyridine. For further information, consulting the specific Safety Data Sheet (SDS) provided by the supplier is strongly recommended.

References

An In-depth Technical Guide to 2,5-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichloropyridine, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its core chemical and physical properties, synthesis protocols, key applications, and safety information, tailored for a scientific audience.

Core Properties and Data

2,5-Dichloropyridine is a halogenated heterocyclic compound widely utilized as a building block in organic synthesis.[1] Its chemical structure, featuring a pyridine (B92270) ring substituted with two chlorine atoms, makes it a versatile reagent for creating more complex molecules.[2][3]

Quantitative Data Summary

The fundamental properties of 2,5-Dichloropyridine are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₅H₃Cl₂N | [2][4][5][6][7][8] |

| Molecular Weight | 147.99 g/mol | [2][4][5][7][8] |

| CAS Number | 16110-09-1 | [2][5][6][7] |

| Appearance | White to slightly yellow crystalline solid/powder | [2][9] |

| Melting Point | 59-62 °C | [9][10][11] |

| Boiling Point | 190-191 °C | [6][10] |

| Flash Point | 112 °C | [5] |

| Solubility | Sparingly soluble in water | [5][12] |

| Purity | ≥ 99% (GC) | [2] |

Applications in Research and Development

2,5-Dichloropyridine is a crucial intermediate in the synthesis of a wide array of high-value chemical compounds.

-

Pharmaceutical Synthesis : It serves as a precursor in the development of various pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.[2] Notably, it has been used to synthesize Hdm2 antagonists and inhibitors of ERK protein kinase, which are significant targets in cancer research.[3][9][10]

-

Agrochemical Production : The compound is a key intermediate for producing herbicides and insecticides, contributing to pest management and agricultural productivity.[2][12]

-

Organic Synthesis : Its primary role is as a reagent in advanced organic synthesis.[9] It readily participates in cross-coupling reactions, such as the Suzuki coupling with arylboronic acids, catalyzed by palladium complexes.[3][7][9][10] This reactivity is fundamental to building the carbon skeleton of complex target molecules, including the synthesis of 6-halo-pyridin-3-yl boronic acids and esters.[3][7][9][10]

Caption: Key application areas for 2,5-Dichloropyridine.

Experimental Protocols

Synthesis of 2,5-Dichloropyridine via Halogen Exchange

A common laboratory-scale synthesis involves a halogen exchange reaction from 2,5-dibromopyridine (B19318), utilizing a catalyst.

Objective: To synthesize 2,5-Dichloropyridine from 2,5-dibromopyridine.

Materials:

-

2,5-dibromopyridine (1.0 mmol)

-

Catalyst 1 (10 mol%)

-

Tetramethylammonium (B1211777) chloride (Me₄NCl, 2.0 mmol)

-

Ethanol (B145695) (EtOH, 2.0 mL)

-

Schlenk tube

-

Nitrogen gas supply

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether and ethyl acetate (B1210297) (10:1 eluent)

Procedure:

-

Add Catalyst 1 (10 mol%), 2,5-dibromopyridine (1.0 mmol), tetramethylammonium chloride (2.0 mmol), and ethanol (2.0 mL) to a Schlenk tube.[9]

-

Seal the tube with a polytetrafluoroethylene (Teflon) valve and place the system under a nitrogen atmosphere.[9]

-

Stir the reaction mixture at 100 °C.[9]

-

Monitor the progress of the reaction using gas chromatography (GC) analysis.[9]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[9]

-

Purify the resulting residue by silica gel column chromatography, using a 10:1 mixture of petroleum ether/ethyl acetate as the eluent.[9][10]

-

Confirm the structure and determine the yield of the purified 2,5-Dichloropyridine using high-resolution gas chromatography-mass spectrometry (GC-MS) and by comparing its spectral data with known standards.[9][10]

Caption: Experimental workflow for synthesizing 2,5-Dichloropyridine.

Chemical Reactivity and Synthesis Pathways

2,5-Dichloropyridine is stable under normal storage and handling conditions at room temperature in closed containers.[5][12] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[5]

Several synthesis routes exist, including those starting from 2-chloropyridine, 2-aminopyridine, or 2,3,6-trichloropyridine.[13] A modern, green approach involves using maleic diester and nitromethane (B149229) as initial raw materials, proceeding through condensation, hydrogenation cyclization, and finally chlorination to yield the target compound.[13]

A key reaction involving 2,5-Dichloropyridine is the Suzuki cross-coupling, which is instrumental in forming carbon-carbon bonds.

Caption: Role of 2,5-Dichloropyridine in a Suzuki coupling.

Safety and Handling

Hazard Identification:

-

Harmful if swallowed or inhaled.[12]

Personal Protective Equipment (PPE):

-

Eyes : Wear appropriate protective eyeglasses or chemical safety goggles.[5][14]

-

Skin : Wear appropriate protective gloves and clothing to prevent skin exposure.[5][14]

-

Respiratory : Use a suitable respirator if workplace conditions warrant it, following OSHA or EN 149 standards.[5]

Handling and Storage:

-

Handle in a well-ventilated area to minimize dust generation and accumulation.[5][15]

-

Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.[5][15] Recommended storage is at room temperature or below 15°C in a dark place.[16]

References

- 1. 2,5-Dichloropyridine | 16110-09-1 | FD05298 | Biosynth [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. 2,5-Dichloropyridine | C5H3Cl2N | CID 27685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dichloropyridine(16110-09-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2,5-二氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. 2,5-Dichloropyridine | 16110-09-1 [chemicalbook.com]

- 10. 2,5-Dichloropyridine CAS#: 16110-09-1 [m.chemicalbook.com]

- 11. 2,5-Dichloropyridine 98 16110-09-1 [sigmaaldrich.com]

- 12. Page loading... [wap.guidechem.com]

- 13. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. 2,5-Dichloropyridine 16110-09-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide on the Physicochemical Properties and Synthetic Utility of 2,5-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the melting point of 2,5-Dichloropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. It includes detailed experimental protocols for melting point determination and explores the compound's role in the development of targeted therapies by illustrating its connection to significant biological signaling pathways.

Physicochemical Properties of 2,5-Dichloropyridine

2,5-Dichloropyridine is a white to pale yellow crystalline solid at room temperature[1][2]. Its physical properties are critical for its handling, storage, and application in various synthetic procedures. The melting point is a key indicator of purity.

Table 1: Reported Melting Points of 2,5-Dichloropyridine

| Melting Point Range (°C) | Source |

| 59-62 | ChemicalBook[1], Sigma-Aldrich[3] |

| 58-62 | Chem-Agro[4] |

| 62 | Biosynth[5] |

| 61 | Tokyo Chemical Industry |

| 60.0-63.0 | Tokyo Chemical Industry |

| 56.5-62.5 | Thermo Fisher Scientific[2] |

The slight variations in the reported melting point ranges can be attributed to differences in the purity of the sample and the specific methodology used for determination. A sharp melting point range of 0.5-1.0°C is indicative of a highly pure compound[6].

Experimental Protocol: Melting Point Determination

The melting point of 2,5-Dichloropyridine can be accurately determined using the capillary method with a melting point apparatus (e.g., Mel-Temp) or a Thiele tube. This procedure serves as a crucial quality control step to assess the purity of the compound.

Objective: To determine the melting point range of a solid sample of 2,5-Dichloropyridine.

Materials:

-

2,5-Dichloropyridine sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Mortar and pestle or spatula

-

Thermometer

Procedure:

-

Sample Preparation:

-

Place a small amount of the 2,5-Dichloropyridine sample on a clean, dry surface (like a watch glass).

-

If the sample consists of large crystals, gently crush it into a fine powder using a spatula or mortar and pestle. This ensures uniform packing and heat transfer.

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid down to the sealed end.

-

Repeat until a column of packed solid, approximately 2-3 mm in height, is achieved[7].

-

-

Apparatus Setup (Mel-Temp):

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Determination:

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

-

Accurate Measurement: Prepare a new sample. Heat the apparatus to a temperature about 15-20°C below the approximate melting point.

-

Decrease the heating rate to 1-2°C per minute as you approach the expected melting point[6].

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).

-

-

Post-Analysis:

-

Allow the apparatus to cool.

-

Perform at least two more measurements to ensure the result is reproducible.

-

Expected Results: A pure sample of 2,5-Dichloropyridine should exhibit a sharp melting point range consistent with the values reported in Table 1. A broad melting range (greater than 2°C) or a depressed melting point typically indicates the presence of impurities[6].

Applications in Drug Development & Relevant Signaling Pathways

2,5-Dichloropyridine is a crucial building block in medicinal chemistry. It is utilized in the synthesis of various bioactive molecules, including inhibitors targeting key proteins in cancer-related signaling pathways[1][8]. Notably, it has been used to synthesize antagonists of Hdm2 (also known as MDM2) and inhibitors of ERK protein kinase[1][8].

-

Hdm2/p53 Pathway: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Hdm2 is an E3 ubiquitin ligase that targets p53 for degradation, thereby suppressing its function. Inhibiting the Hdm2-p53 interaction is a promising strategy in cancer therapy to reactivate p53.

-

ERK/MAPK Pathway: The Extracellular signal-Regulated Kinase (ERK) is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is frequently hyperactivated in various cancers and regulates cell proliferation, differentiation, and survival.

The diagram below illustrates a simplified overview of these pathways and indicates the points of intervention for inhibitors derived from 2,5-Dichloropyridine.

Conclusion

2,5-Dichloropyridine is a compound of significant interest to the scientific community, particularly in the fields of organic synthesis and drug discovery. Its melting point is a fundamental physical property that serves as a reliable indicator of its purity. The standardized protocols for its determination are essential for ensuring the quality and reproducibility of experimental outcomes. Furthermore, its application as a synthetic intermediate for developing targeted inhibitors of crucial signaling pathways, such as the Hdm2/p53 and ERK/MAPK pathways, highlights its importance in the ongoing development of novel therapeutics.

References

- 1. 2,5-Dichloropyridine | 16110-09-1 [chemicalbook.com]

- 2. 2,5-Dichloropyridine, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2,5-Dichloropyridine | 16110-09-1 | FD05298 | Biosynth [biosynth.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. davjalandhar.com [davjalandhar.com]

- 8. innospk.com [innospk.com]

Technical Guide: Physicochemical Properties and Synthesis of 2,5-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2,5-Dichloropyridine, with a specific focus on its boiling point. It also details experimental protocols for its synthesis and purification, crucial for its application in research and drug development.

Core Physicochemical Properties

2,5-Dichloropyridine is a halogenated aromatic heterocycle that serves as a versatile building block in organic synthesis. Its physical and chemical characteristics are pivotal for its handling, reaction design, and purification.

Boiling Point

The boiling point of 2,5-Dichloropyridine is consistently reported in the range of 190-191 °C .[1][2][3][4][5] While the pressure at which these values were determined is not explicitly stated in the reviewed literature, it is presumed to be at or near standard atmospheric pressure. For high-precision applications, experimental determination of the boiling point under controlled pressure conditions is recommended. One source reports a boiling point of 190 °C without specifying the pressure.

Other Physicochemical Data

A summary of key physical and chemical properties for 2,5-Dichloropyridine is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃Cl₂N | |

| Molecular Weight | 147.99 g/mol | |

| Appearance | White to slightly yellow crystalline solid/powder | |

| Melting Point | 59-62 °C | |

| Density (estimate) | 1.5159 g/cm³ | |

| Flash Point | 112 °C | |

| Water Solubility | Insoluble | |

| CAS Number | 16110-09-1 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of 2,5-Dichloropyridine, compiled from published procedures.

Synthesis of 2,5-Dichloropyridine from 2,5-Dibromopyridine (B19318)

This protocol outlines a general laboratory-scale synthesis via a halogen exchange reaction.

Materials:

-

2,5-Dibromopyridine

-

Catalyst (e.g., a suitable palladium or copper catalyst)

-

Tetramethylammonium (B1211777) chloride (Me₄NCl)

-

Ethanol (B145695) (EtOH)

-

Nitrogen gas (for inert atmosphere)

-

Petroleum ether

-

Ethyl acetate (B1210297)

Equipment:

-

Schlenk tube with a polytetrafluoroethylene (Teflon) valve

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

-

Silica (B1680970) gel column for chromatography

-

Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) for reaction monitoring and product analysis

Procedure:

-

To a Schlenk tube, add the catalyst (10 mol%), 2,5-dibromopyridine (1.0 mmol), tetramethylammonium chloride (2.0 mmol), and ethanol (2.0 mL) under a nitrogen atmosphere.

-

Seal the Schlenk tube with the Teflon valve.

-

Stir the reaction mixture at 100 °C.

-

Monitor the progress of the reaction using GC analysis.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate mixture (e.g., 10:1 ratio).

-

Determine the yield of the purified 2,5-dichloropyridine.

-

Confirm the structure and purity of the final product using GC-MS and comparison of its physical and spectral data with known standards.

Synthesis of 2,5-Dichloropyridine from Maleic Diester

This method, adapted from patent literature, describes a multi-step synthesis suitable for larger-scale production.

Overall Reaction Scheme: Maleic Diester + Nitromethane → 2,5-Dihydroxypyridine (B106003) → 2,5-Dichloropyridine

Step 1: Condensation and Hydrogenation Cyclization to form 2,5-Dihydroxypyridine

-

This step involves the condensation of a maleic diester with nitromethane, followed by a hydrogenation and cyclization reaction.

Step 2: Chlorination of 2,5-Dihydroxypyridine

-

The 2,5-dihydroxypyridine intermediate is then chlorinated to yield the final product.

Detailed Chlorination Procedure:

-

In a suitable reaction vessel, charge thionyl chloride and 2,5-dihydroxypyridine.

-

Add phosphorus pentachloride to the mixture.

-

Heat the reaction mixture, for example, to 60-65 °C, and stir for an extended period (e.g., 15 hours).

-

After the reaction is complete, recover the excess thionyl chloride by distillation under reduced pressure.

-

Slowly pour the residue into ice water with vigorous stirring.

-

Neutralize the aqueous solution to a pH of 7-9 using a base such as 40% aqueous sodium hydroxide (B78521) solution.

-

Extract the product multiple times with an organic solvent like dichloromethane.

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain crude 2,5-Dichloropyridine.

Purification by Water Vapor Distillation and Crystallization

This protocol is effective for purifying 2,5-Dichloropyridine, particularly for removing isomeric impurities like 2,3-dichloropyridine.

Procedure:

-

Subject the crude mixture containing 2,5-Dichloropyridine to water vapor distillation.

-

Separate the distilled product from the water.

-

Dissolve the crystalline product in a suitable solvent system, such as an isopropanol/water mixture.

-

Induce crystallization by cooling the solution.

-

Collect the purified crystals of 2,5-Dichloropyridine by filtration.

-

Dry the crystals under vacuum.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 2,5-Dichloropyridine.

Caption: Workflow for the synthesis and purification of 2,5-Dichloropyridine.

References

Solubility of 2,5-Dichloropyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dichloropyridine in organic solvents. Due to a lack of extensive publicly available quantitative data for 2,5-Dichloropyridine, this document outlines the established methodologies for solubility determination, presents available qualitative information, and includes quantitative data for a structurally similar compound, 3,5-Dichloro-2-(trichloromethyl)pyridine, to serve as a reference point for experimental design.

Introduction to 2,5-Dichloropyridine and its Solubility

2,5-Dichloropyridine is a halogenated aromatic heterocycle serving as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, formulation, and overall process development. While qualitatively described as sparingly soluble in water, its behavior in organic solvents is less documented in readily accessible literature.[1] The purification of 2,5-Dichloropyridine using silica (B1680970) gel column chromatography with a petroleum ether/ethyl acetate (B1210297) eluent suggests its solubility in these non-polar to moderately polar solvent systems.

Quantitative Solubility Data (Reference Compound)

In the absence of specific quantitative solubility data for 2,5-Dichloropyridine, the following table presents data for the related compound, 3,5-Dichloro-2-(trichloromethyl)pyridine. This information can be valuable for initial solvent screening and experimental design. Researchers are strongly advised to determine the solubility of 2,5-Dichloropyridine experimentally for their specific applications.

Table 1: Solubility of 3,5-Dichloro-2-(trichloromethyl)pyridine in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Acetone | 20 | 198 |

| Methylene Chloride | 20 | 185 |

| Ethanol | 22 | 30 |

| Xylene | 20 | Soluble |

Source: Data adapted from publicly available information on 3,5-Dichloro-2-(trichloromethyl)pyridine.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like 2,5-Dichloropyridine in an organic solvent. This protocol is based on the widely accepted isothermal equilibrium method.[2]

Materials and Equipment

-

2,5-Dichloropyridine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2,5-Dichloropyridine to a series of vials. The presence of undissolved solid is crucial to ensure that saturation is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary study may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

-

Analytical Quantification:

-

Prepare a series of calibration standards of 2,5-Dichloropyridine in the same organic solvent.

-

Analyze the calibration standards and the filtered sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of 2,5-Dichloropyridine in the sample from the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration of the saturated solution represents the solubility of 2,5-Dichloropyridine in the specific solvent at the given temperature. The results are typically expressed in g/100 mL, mg/mL, or as a mole fraction.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for experimental solubility determination.

Caption: Experimental workflow for determining the solubility of 2,5-Dichloropyridine.

Caption: Logical relationship of factors influencing the final solubility measurement.

References

Spectroscopic Data of 2,5-Dichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2,5-dichloropyridine. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of 2,5-dichloropyridine by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2,5-dichloropyridine exhibits signals corresponding to the three aromatic protons. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atom and the chlorine substituents.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-6 | 8.70 | Doublet (d) | J(H-6, H-4) = 3.0 |

| H-4 | 8.13 | Doublet of Doublets (dd) | J(H-4, H-3) = 9.0, J(H-4, H-6) = 3.0 |

| H-3 | 7.68 | Doublet (d) | J(H-3, H-4) = 9.0 |

Note: Data is referenced from various sources and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of 2,5-dichloropyridine. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon | Chemical Shift (δ) ppm |

| C-2 | ~151 |

| C-5 | ~131 |

| C-6 | ~150 |

| C-3 | ~125 |

| C-4 | ~139 |

Note: These are approximate values and can vary with the solvent and other experimental parameters. Definitive assignment often requires advanced NMR techniques.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

A solid sample of 2,5-dichloropyridine (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.

-

The typical volume of the solvent is 0.6-0.7 mL.

-

The sample is gently agitated to ensure complete dissolution.

Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

For ¹³C NMR, broadband proton decoupling is commonly used to simplify the spectrum by removing C-H coupling.

-

The data is acquired, processed (typically via Fourier transformation), and analyzed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes of 2,5-dichloropyridine. The absorption of infrared radiation corresponds to specific molecular vibrations.

FT-IR Spectroscopic Data

The FT-IR spectrum of 2,5-dichloropyridine shows characteristic absorption bands for aromatic C-H, C=C, C=N, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium-Weak |

| ~1600-1550 | Aromatic C=C and C=N ring stretching | Strong-Medium |

| ~1450-1400 | Aromatic C=C and C=N ring stretching | Strong-Medium |

| ~1100-1000 | C-H in-plane bending | Medium |

| ~850-750 | C-H out-of-plane bending | Strong |

| ~800-600 | C-Cl stretching | Strong |

Note: Peak positions and intensities can be influenced by the sample preparation method and the physical state of the sample.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Approximately 1-2 mg of finely ground 2,5-dichloropyridine is mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr).

-

The mixture is thoroughly ground in an agate mortar and pestle to ensure a homogenous dispersion.

-

The powdered mixture is transferred to a pellet die.

-

A hydraulic press is used to apply pressure (typically 8-10 tons) to the die, forming a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

A background spectrum of a pure KBr pellet is recorded to subtract atmospheric and instrumental interferences.

-

The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum is analyzed for characteristic absorption bands.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like 2,5-dichloropyridine.

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Synthesis of 2,5-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloropyridine is a pivotal heterocyclic intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. Its unique substitution pattern allows for selective functionalization, making it a valuable building block in the development of novel compounds. This technical guide provides an in-depth exploration of the discovery and historical evolution of 2,5-dichloropyridine synthesis, presenting key experimental protocols, comparative data, and a visual representation of the core synthetic strategies. Understanding the historical context and the progression of synthetic methodologies offers valuable insights into the challenges and innovations that have shaped the availability and application of this important compound.

Historical Perspective: The Dawn of Dichloropyridines

The mid-20th century marked a significant period in the exploration of pyridine (B92270) chemistry. While the direct chlorination of pyridine was known, it typically resulted in a complex mixture of isomers, making the isolation of a specific dichloropyridine a formidable challenge. The seminal work of Dutch chemist H. J. den Hertog and his collaborators in the 1950s, published in the Recueil des Travaux Chimiques des Pays-Bas, laid the groundwork for the systematic synthesis and characterization of various chloropyridines, including 2,5-dichloropyridine. Their research provided the first reliable methods for obtaining this isomer in a pure form, paving the way for its broader use in chemical synthesis.

One of the earliest successful approaches to obtaining 2,5-dichloropyridine involved the multi-step transformation of 2-aminopyridine (B139424). This method, leveraging the directing effects of the amino group, allowed for a more controlled introduction of chlorine atoms onto the pyridine ring.

Key Synthetic Methodologies

The synthesis of 2,5-dichloropyridine has evolved significantly over the decades, with advancements driven by the need for higher yields, improved purity, greater safety, and more environmentally benign processes. This section details the core historical and modern synthetic routes.

Synthesis from 2-Aminopyridine via Sandmeyer Reaction

A foundational method for the synthesis of 2,5-dichloropyridine relies on the diazotization of a pre-chlorinated aminopyridine followed by a Sandmeyer reaction. This classical approach involves the initial chlorination of 2-aminopyridine to 2-amino-5-chloropyridine (B124133), which is then converted to the target molecule.

Experimental Protocol: Synthesis of 2-Amino-3,5-dichloropyridine (B145740) (as a precursor example)

A solution of 2-amino-5-chloropyridine (12.8 g) in a 1:1.5 mixture of DMF and methanol (B129727) (45 mL) is prepared in a round-bottom flask equipped with a thermometer and a magnetic stirrer. N-chlorosuccinimide (6.75 g) is added, and the mixture is stirred at 15°C for 5 hours. The reaction progress is monitored by TLC and GC. Upon completion, the solvent is removed by rotary evaporation. The crude product is then purified by silica (B1680970) gel column chromatography to yield 2-amino-3,5-dichloropyridine.[1]

Note: The subsequent conversion of the amino group to a chloro group to yield 2,5-dichloropyridine would proceed via a Sandmeyer reaction (diazotization with sodium nitrite (B80452) in hydrochloric acid, followed by treatment with copper(I) chloride).

Synthesis from 2-Chloropyridine

Another historically significant route begins with 2-chloropyridine. This multi-step process involves an initial alkoxylation, followed by chlorination and subsequent treatment with a Vilsmeier-Haack reagent to yield a mixture of dichloropyridine isomers, from which 2,5-dichloropyridine is isolated.

Experimental Protocol: Synthesis from 2-Chloropyridine

A detailed multi-step process is outlined in U.S. Patent 5,380,862. The key steps involve:

-

Alkoxylation: 2-Chloropyridine is reacted with an alcohol (e.g., n-butanol) in the presence of a base (e.g., sodium hydroxide) at elevated temperatures to form a 2-alkoxypyridine.

-

Chlorination: The resulting 2-alkoxypyridine is chlorinated using gaseous chlorine in an aqueous suspension. This step yields a mixture of chloro-2-alkoxypyridine isomers.

-

Vilsmeier-Haack Reaction: The isomer mixture is then treated with a Vilsmeier-Haack reagent (e.g., phosphorus oxychloride in DMF) to convert the alkoxy group to a chloro group, resulting in a mixture of 2,5- and 2,3-dichloropyridine.

-

Separation: The 2,5-dichloropyridine is separated from the 2,3-isomer by fractional crystallization from an alcohol-water mixture.

Modern Synthesis from Maleic Diester

Reflecting the principles of green chemistry, a more recent and efficient synthesis of 2,5-dichloropyridine has been developed starting from readily available and less hazardous materials.

Experimental Protocol: Synthesis from Maleic Diester

This process, detailed in Chinese Patent CN109721529B, involves the following steps:

-

Condensation: A maleic diester (e.g., diethyl maleate) is condensed with nitromethane (B149229) in the presence of an organic base catalyst (e.g., DBN) at 65-70°C for 5 hours.

-

Hydrogenation and Cyclization: The resulting intermediate undergoes hydrogenation and cyclization to form 2,5-dihydroxypyridine (B106003).

-

Chlorination: The 2,5-dihydroxypyridine is then chlorinated using a reagent such as thionyl chloride and phosphorus pentachloride at 60-65°C for 15 hours. After workup, 2,5-dichloropyridine is obtained in high yield and purity.[2]

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic methodologies, allowing for a direct comparison of their efficiencies and outcomes.

| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| From 2-Aminopyridine | 2-Amino-5-chloropyridine | NaNO₂, HCl, CuCl | 0-5°C (diazotization) | Moderate | Good | Utilizes classical, well-understood reactions. | Involves potentially unstable diazonium salts. |

| From 2-Chloropyridine | 2-Chloropyridine | n-Butanol, NaOH, Cl₂, POCl₃, DMF | Multi-step, elevated temperatures | ~70 (mixture) | High after crystallization | Starts from a readily available material. | Multi-step, produces isomeric mixtures requiring separation. |

| From Maleic Diester | Maleic Diester | Nitromethane, DBN, H₂, Chlorinating agents | Multi-step, controlled temperatures | 90.5 | 99.8 | High yield and purity, greener starting materials. | Multi-step process. |

Separation of Isomers

A critical aspect of the historical synthesis of 2,5-dichloropyridine was the separation of the desired isomer from byproducts, most notably 2,3-dichloropyridine. The primary method employed for this purification is fractional crystallization . This technique exploits the differences in solubility of the isomers in a given solvent system at a specific temperature. By carefully controlling the temperature and concentration, the less soluble isomer can be selectively precipitated from the solution, leaving the more soluble isomer in the mother liquor. For the separation of 2,5- and 2,3-dichloropyridine, an isopropanol-water mixture has been effectively used.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the synthesis of 2,5-dichloropyridine.

References

An In-Depth Technical Guide to the Health and Safety of 2,5-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data currently available for 2,5-Dichloropyridine (CAS No. 16110-09-1). The information is intended to support risk assessment and the implementation of appropriate safety protocols in a laboratory and drug development setting. While this document consolidates available data, it is important to note that the toxicological properties of this substance have not been fully investigated.[1]

Chemical and Physical Properties

2,5-Dichloropyridine is a white to off-white crystalline solid.[2][3] It is insoluble in water.[1] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 16110-09-1 | [1] |

| Molecular Formula | C₅H₃Cl₂N | [1][4] |

| Molecular Weight | 147.99 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid/powder | [2][3] |

| Melting Point | 58 - 62 °C | [2][3] |

| Boiling Point | 190 - 191 °C at 760 mmHg | [2] |

| Flash Point | 112 °C | [2] |

| Solubility in Water | Insoluble | [1] |

Hazard Identification and Classification

2,5-Dichloropyridine is classified as a hazardous substance. The primary hazards are associated with its irritant properties to the skin, eyes, and respiratory system.[1][3][4] Ingestion may also be harmful.[2] The Globally Harmonized System (GHS) classification is summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Toxicological Data

Comprehensive quantitative toxicological data for 2,5-Dichloropyridine is limited. Most safety data sheets indicate that the toxicological properties have not been fully investigated.[1]

Acute Toxicity

-

Dermal: Specific LD50 (dermal) values are not available.

-

Inhalation: Specific LC50 (inhalation) values are not available, though it is known to cause respiratory tract irritation.[1]

Irritation and Corrosivity

-

Skin Irritation: 2,5-Dichloropyridine is classified as a skin irritant.[3]

-

Eye Irritation: It is classified as causing serious eye irritation.[3]

Sensitization

There is no available data to classify 2,5-Dichloropyridine as a skin or respiratory sensitizer.

Genotoxicity and Carcinogenicity

Data on the mutagenic and carcinogenic potential of 2,5-Dichloropyridine is not available in the reviewed sources.

Experimental Protocols

The following sections describe the standard methodologies for key toxicological assessments. While specific study results for 2,5-Dichloropyridine are not available, these protocols represent the current standards for evaluating chemical safety.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Methodology:

-

Test Animal: The albino rabbit is the preferred species.

-

Preparation: The day before the test, a section of the animal's dorsal skin is clipped free of fur.

-

Application: A 0.5 g dose of the solid test substance is applied to a small area of intact skin and covered with a gauze patch.

-

Exposure: The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application. The observation period may be extended up to 14 days to assess the reversibility of the effects.

-

Scoring: The severity of erythema and edema is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or serious damage to the eye.

Methodology:

-

Test Animal: Healthy young adult albino rabbits are used.

-

Procedure: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling.

-

Duration: The observation period can be extended up to 21 days to determine the reversibility of any observed effects.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical, i.e., its ability to cause genetic mutations.

Methodology:

-

Test Strains: Histidine-dependent strains of Salmonella typhimurium are used.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

-

Procedure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar (B569324) medium lacking histidine.

-

Observation: After incubation for 48-72 hours, the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize their own histidine) is counted.

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Potential Signaling Pathways in Irritant-Induced Inflammation

While no specific studies have elucidated the signaling pathways affected by 2,5-Dichloropyridine, chemical irritants generally trigger inflammatory responses in exposed tissues like the skin and eyes. These responses are mediated by complex signaling cascades within the affected cells. Key pathways involved in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Upon exposure to an irritant, cell surface receptors can activate a cascade of intracellular signaling molecules. This can lead to the activation of transcription factors such as NF-κB, which then moves into the nucleus and promotes the expression of pro-inflammatory genes. These genes code for cytokines, chemokines, and other mediators that orchestrate the inflammatory response, leading to the classic signs of irritation: redness, swelling, and pain.

Disclaimer: This diagram represents a generalized model of inflammatory signaling and has not been specifically validated for 2,5-Dichloropyridine.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles.[1]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator when ventilation is inadequate.[1]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use with adequate ventilation and minimize dust generation.[1]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, strong bases, and strong oxidizing agents.[1]

First Aid Measures

-

After Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

-

After Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]

-

After Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]

-

After Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[1]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Procedure: Clean up spills immediately, using appropriate protective equipment. Sweep up the material and place it into a suitable container for disposal. Avoid generating dusty conditions and provide ventilation.[1]

Conclusion

2,5-Dichloropyridine is a chemical intermediate that requires careful handling due to its irritant properties. While GHS classifications provide a clear indication of its hazards to the skin, eyes, and respiratory system, a significant gap exists in the publicly available quantitative toxicological data. Researchers and drug development professionals should adhere to the recommended safety precautions and handling procedures outlined in this guide and the substance's Safety Data Sheet. Further toxicological studies would be beneficial to fully characterize the health and safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,5-dichloropyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is crucial in medicinal chemistry, enabling the synthesis of a wide array of substituted pyridines for drug discovery and development. The key challenge in the functionalization of 2,5-dichloropyridine is the site-selective introduction of substituents at the C2 and C5 positions. This document outlines methodologies to control this selectivity, providing protocols for both conventional C2- and unconventional C5-arylation.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] In the case of 2,5-dichloropyridine, the reaction allows for the formation of a carbon-carbon bond at either the C2 or C5 position by reacting with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. The regioselectivity of the coupling is highly dependent on the reaction conditions, particularly the choice of catalyst, ligand, and solvent.[2][3]

Generally, Suzuki coupling reactions on 2,5-dihalopyridines preferentially occur at the C2 position due to its higher electrophilicity.[3] However, recent advancements have enabled a switch in selectivity, allowing for functionalization at the C5 position.[4]

Data Presentation: Site-Selective Suzuki Coupling of 2,5-Dichloropyridine

The following tables summarize quantitative data for achieving site-selectivity in the Suzuki coupling of 2,5-dichloropyridine.

Table 1: Conditions for C2-Selective Arylation

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) | C2:C5 Ratio |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 100 | 12 | Phenylboronic acid | ~85 | >95:5 |

| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene | 110 | 16 | 4-Methoxyphenylboronic acid | ~88 | >95:5 |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (3:1) | 90 | 24 | 3-Tolylboronic acid | ~75 | >90:10 |

Table 2: Conditions for C5-Selective Arylation (Ligand-Free "Jeffery" Conditions)

| Catalyst (mol%) | Additive (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) | C5:C2 Ratio |

| Pd(OAc)₂ (2) | NBu₄Br (3) | K₂CO₃ (1.5) | DMF | 100 | 24 | 4-Tolylboronic acid | 50-60 | >99:1 |

| Pd₂(dba)₃ (1) | NBu₄Cl (3) | Na₂CO₃ (2) | Acetonitrile | 80 | 36 | 4-Fluorophenylboronic acid | 45-55 | >99:1 |

Experimental Protocols

Protocol 1: General Procedure for C2-Selective Suzuki Coupling

This protocol is optimized for the preferential arylation at the C2 position of 2,5-dichloropyridine.

Materials:

-

2,5-Dichloropyridine

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (B84403) (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

-

Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

-

Add the catalyst premix to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 2-aryl-5-chloropyridine product.

Protocol 2: Procedure for C5-Selective Suzuki Coupling (Ligand-Free "Jeffery" Conditions)

This protocol describes the unconventional C5-selective arylation of 2,5-dichloropyridine.

Materials:

-

2,5-Dichloropyridine

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tetrabutylammonium (B224687) bromide (NBu₄Br)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tetrabutylammonium bromide (3.0 mmol, 3.0 equiv.), and potassium carbonate (1.5 mmol, 1.5 equiv.).

-

Add 10 mL of anhydrous DMF to the flask.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS for the formation of the desired 5-aryl-2-chloropyridine and the disappearance of the starting material. Reaction times can be 24 hours or longer.

-

After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the 5-aryl-2-chloropyridine.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Workflow from synthesis to drug discovery.

References

- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

2,5-Dichloropyridine: A Versatile Scaffold for Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloropyridine is a halogenated aromatic heterocycle that has emerged as a crucial building block in the synthesis of a diverse array of pharmaceutical compounds.[1][2] Its unique chemical reactivity, particularly at the 2- and 5-positions, allows for selective functionalization, making it an attractive starting material for the construction of complex molecular architectures with significant biological activity. This document provides detailed application notes and experimental protocols for the use of 2,5-dichloropyridine in the synthesis of targeted therapies, specifically focusing on its role in the development of inhibitors for the Hdm2-p53 interaction and the ERK/MAPK signaling pathway.

Application in the Synthesis of Hdm2-p53 Interaction Inhibitors